![molecular formula C18H20Cl2O4 B1626556 (2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol CAS No. 85362-86-3](/img/structure/B1626556.png)
(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol
Vue d'ensemble
Description
(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol, also known as Bis-CPB, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. This compound is a potent and selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, which is involved in the metabolism of cortisol, a stress hormone. The inhibition of this enzyme has been shown to have beneficial effects in the treatment of metabolic disorders, such as diabetes and obesity, as well as inflammatory and immune-related diseases.
Mécanisme D'action
(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol inhibits the 11β-HSD1 enzyme, which is responsible for converting inactive cortisone to active cortisol in various tissues, including adipose tissue and liver. By inhibiting this enzyme, (2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol reduces the levels of active cortisol in these tissues, which can improve insulin sensitivity, reduce inflammation, and improve lipid metabolism. The exact mechanism of action of (2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol is still being studied, but it is thought to involve the regulation of various signaling pathways involved in metabolism and inflammation.
Effets Biochimiques Et Physiologiques
(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol has been shown to have several biochemical and physiological effects in animal models and in vitro studies. These include:
- Improved glucose tolerance and insulin sensitivity
- Reduced body weight gain and adiposity
- Improved lipid metabolism
- Anti-inflammatory and immunomodulatory effects
- Reduced oxidative stress
- Improved liver function
Avantages Et Limitations Des Expériences En Laboratoire
(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol has several advantages for use in lab experiments, including its high potency and selectivity for 11β-HSD1, its ability to improve metabolic and inflammatory parameters in animal models, and its potential as a therapeutic agent for various diseases. However, there are also some limitations to its use, including its relatively short half-life and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.
Orientations Futures
There are several future directions for research on (2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol, including:
- Further optimization of its pharmacokinetic and pharmacodynamic properties
- Evaluation of its safety and efficacy in clinical trials
- Investigation of its potential as a therapeutic agent for autoimmune and inflammatory diseases
- Investigation of its potential as a treatment for non-alcoholic fatty liver disease
- Evaluation of its effects on the gut microbiome and its potential as a prebiotic or probiotic agent.
Applications De Recherche Scientifique
(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol has been extensively studied in vitro and in vivo for its potential use in the treatment of various diseases. In vitro studies have shown that (2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol is a potent and selective inhibitor of 11β-HSD1, with IC50 values in the low nanomolar range. In vivo studies have demonstrated that (2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol can improve glucose tolerance, reduce body weight gain, and improve lipid metabolism in animal models of obesity and diabetes. (2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune and inflammatory diseases.
Propriétés
IUPAC Name |
(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O4/c19-15-5-1-13(2-6-15)9-23-11-17(21)18(22)12-24-10-14-3-7-16(20)8-4-14/h1-8,17-18,21-22H,9-12H2/t17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGYQXOSGYFFSY-QZTJIDSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(C(COCC2=CC=C(C=C2)Cl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC[C@H]([C@@H](COCC2=CC=C(C=C2)Cl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538576 | |
| Record name | (2R,3R)-1,4-Bis[(4-chlorophenyl)methoxy]butane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol | |
CAS RN |
85362-86-3 | |
| Record name | (2R,3R)-1,4-Bis[(4-chlorophenyl)methoxy]butane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



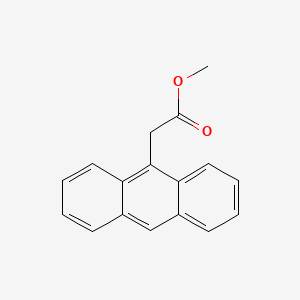
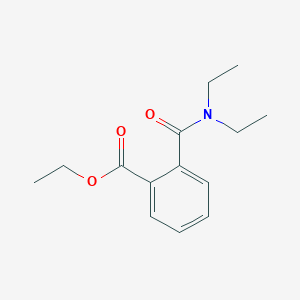
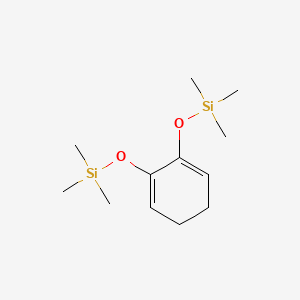
![Thieno[3,2-b]pyridin-5-amine](/img/structure/B1626478.png)
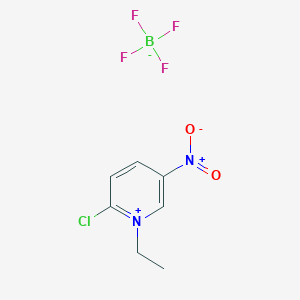
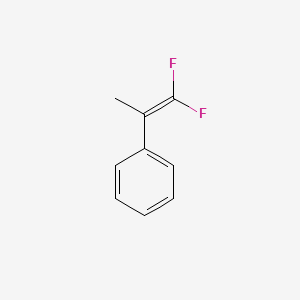
![Trimethyl({[(trimethylsilyl)oxy]sulfonyl}peroxy)silane](/img/structure/B1626481.png)
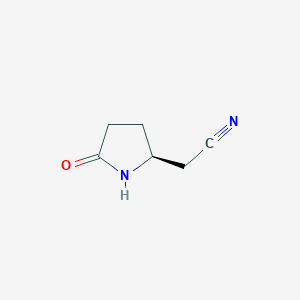

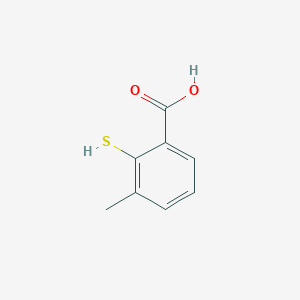
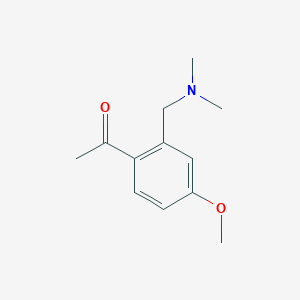
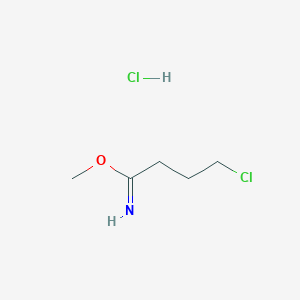
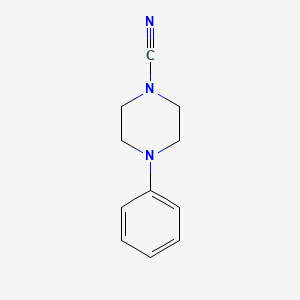
![10-Oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acid](/img/structure/B1626496.png)